N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a dihydropyrimidinone structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired dihydropyrimidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide structure but differ in their substituents.
Indole derivatives: Compounds with an indole ring structure that exhibit diverse biological activities.
Quinoline derivatives: Known for their pharmacological properties, including anti-malarial and anti-cancer activities.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-24-19(15-7-5-8-17(10-15)28-2)11-21(27)25(14)13-20(26)23-12-16-6-3-4-9-18(16)22/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWNKFYVCPXRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NCC2=CC=CC=C2Cl)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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